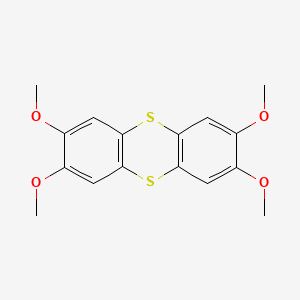

2,3,7,8-Tetramethoxythianthrene

Description

Structure

3D Structure

Properties

CAS No. |

41079-73-6 |

|---|---|

Molecular Formula |

C16H16O4S2 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2,3,7,8-tetramethoxythianthrene |

InChI |

InChI=1S/C16H16O4S2/c1-17-9-5-13-14(6-10(9)18-2)22-16-8-12(20-4)11(19-3)7-15(16)21-13/h5-8H,1-4H3 |

InChI Key |

JAEJQQGDBQVUAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1OC)SC3=C(S2)C=C(C(=C3)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,7,8 Tetramethoxythianthrene and Functionalized Analogs

Established Synthetic Routes to 2,3,7,8-Tetramethoxythianthrene (B14077652)

The construction of the this compound scaffold primarily relies on the formation of the central dithiane ring through the coupling of appropriately substituted benzene (B151609) rings.

Condensation Reactions Involving Substituted Benzenes and Sulfur Reagents

The most direct and established method for synthesizing symmetrically substituted thianthrenes, such as the 2,3,7,8-tetramethoxy derivative, involves the reaction of an electron-rich benzene derivative with a sulfurizing agent. In this case, 1,2-dimethoxybenzene (B1683551) (veratrole) serves as the key starting material. The reaction with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can facilitate the electrophilic substitution and subsequent cyclization to form the thianthrene (B1682798) ring system.

Another approach involves the use of elemental sulfur in the presence of a catalyst. While less common for this specific derivative, such methods are known for the synthesis of the parent thianthrene and other analogues.

A notable, albeit for a different isomer, iron-catalyzed reaction of bis-(2,4-dimethoxyphenyl) sulfide (B99878) with disulfur (B1233692) dichloride highlights the complexity of these reactions, which can lead to rearranged and oligomeric products. rsc.org This underscores the importance of precise reaction control to achieve the desired 2,3,7,8-substitution pattern.

Reductive Pathways for Target Compound Formation

Reductive cyclization methods offer an alternative strategy for the formation of the thianthrene core. While specific examples for this compound are not extensively documented in readily available literature, the general principle involves the intramolecular coupling of two sulfur-containing aromatic precursors. A hypothetical reductive pathway could involve the synthesis of bis(3,4-dimethoxyphenyl) disulfide, followed by a reductive cyclization step to form the central dithiane ring. Such reactions are often promoted by reducing agents or electrochemical methods.

Controlled Synthesis of Oxidized Forms of this compound

The sulfur atoms in the thianthrene ring are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The ability to control the extent of oxidation is crucial for accessing these derivatives with distinct electronic properties.

Preparation of Sulfoxides and Related Sulfur-Containing Species

The oxidation of this compound can be achieved using a variety of oxidizing agents. The formation of the mono-sulfoxide, this compound-5-oxide, requires mild and controlled conditions to prevent over-oxidation to the corresponding sulfone or dioxide. Common reagents for the selective oxidation of sulfides to sulfoxides include hydrogen peroxide in a suitable solvent, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The electron-donating methoxy (B1213986) groups on the aromatic rings can influence the reactivity of the sulfur atoms towards oxidation.

Methodologies for Precise Oxidation State Control

Achieving precise control over the oxidation state is paramount for the selective synthesis of the mono-sulfoxide, di-sulfoxide (in its various isomeric forms), or the di-sulfone. This can be accomplished through several strategies:

Stoichiometric control of the oxidant: Carefully controlling the molar equivalents of the oxidizing agent is the most straightforward method. For instance, the use of one equivalent of an oxidant is intended to favor the formation of the mono-sulfoxide.

Choice of oxidant and reaction conditions: Different oxidizing agents exhibit varying reactivities. Milder oxidants are more likely to result in the sulfoxide (B87167), while stronger oxidants or more forcing reaction conditions (e.g., higher temperatures, longer reaction times) will favor the formation of the sulfone.

Catalytic methods: The use of catalysts can enhance the selectivity of the oxidation process. For example, certain metal-based catalysts can promote the selective oxidation of sulfides to sulfoxides with high efficiency.

Electrochemical methods also offer a high degree of control over the oxidation process. By applying a specific potential, it is possible to generate the radical cation and dication of this compound in a controlled manner.

Advanced Functionalization and Derivatization Strategies

The this compound core, once synthesized, can serve as a scaffold for further chemical modifications. These functionalization reactions can be used to tune the electronic properties, solubility, and solid-state packing of the molecule, which is particularly relevant for applications in materials science.

Advanced derivatization strategies could involve electrophilic aromatic substitution reactions on the electron-rich benzene rings. The positions ortho and para to the methoxy groups are activated towards substitution. However, the steric hindrance and the electronic effects of the existing substituents would need to be carefully considered to predict the regioselectivity of such reactions.

Another potential avenue for functionalization is through the metalation of the aromatic rings, for example, via lithiation, followed by quenching with an electrophile. This would allow for the introduction of a wide range of functional groups. While specific examples for this compound are not widely reported, this strategy is a common and powerful tool in the functionalization of aromatic compounds.

Carbon-Hydrogen (C-H) Functionalization of Thianthrene Scaffolds

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy in organic synthesis, and the thianthrene scaffold has emerged as a pivotal tool in this field. The introduction of a thianthrene group onto an aromatic compound, a process known as thianthrenation, serves as a gateway to a wide array of subsequent transformations. This method is noted for its capacity for late-stage diversification of complex molecules. rsc.orgthieme-connect.com

A key feature of aromatic C-H thianthrenation is its exceptionally high para-regioselectivity, which often surpasses that of other electrophilic aromatic substitution reactions like halogenation or borylation. rsc.orgarkat-usa.org The process typically involves the reaction of an arene with thianthrene S-oxide (TTO) in the presence of an anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), and a strong acid. acs.org This combination generates a highly electrophilic thianthrene dication. The reaction is believed to proceed through a single electron transfer (SET) between the arene and the thianthrene dication, followed by radical combination and a rate-limiting deprotonation step. acs.org The remarkable selectivity is attributed to a reversible interconversion of Wheland-type intermediates before an irreversible deprotonation locks in the highly favored para-isomer. rsc.org

Once formed, the resulting aryl thianthrenium salts act as versatile "linchpins," enabling the introduction of a wide variety of functional groups at a specific position on the aromatic ring. arkat-usa.org This two-step sequence—selective C-H thianthrenation followed by functionalization—provides a robust platform for modifying complex molecular architectures with high precision. rsc.org

Introduction of Sulfonium (B1226848) Moieties via Sulfoniumization Reactions

The utility of C-H functionalization via thianthrene is intrinsically linked to the formation of aryl thianthrenium salts, which are a class of sulfonium compounds. The introduction of this sulfonium moiety transforms a specific C-H bond into a reactive hub. The synthesis of these key intermediates can be achieved through several established methods.

Historically, aryl thianthrenium salts were first prepared by treating the thianthrene cation radical with electron-rich aromatic compounds. nih.gov More contemporary and broadly applicable methods utilize thianthrene S-oxide (TTO) as a precursor. For instance, reacting TTO with arenes in the presence of triflic anhydride generates aryl thianthrenium salts with high regioselectivity, driven by the electrophilicity of the thianthrene dication intermediate. rsc.org

Beyond aromatic systems, sulfonium moieties can also be introduced onto alkenyl groups. Alkenyl thianthrenium salts can be synthesized by reacting alkenes with thianthrene S-oxide activated by trifluoroacetic anhydride. rsc.org These alkenyl sulfonium salts are typically stable, crystalline solids that are insensitive to air and moisture. rsc.orgnih.gov An alternative electrochemical approach involves the reaction of alkenes and thianthrene to form metastable dicationic adducts, which serve as functional equivalents to isolated alkenyl thianthrenium salts. rsc.orgnih.gov The creation of these sulfonium salts is the critical activation step that enables the diverse follow-on transformations characteristic of thianthrene-based chemistry.

Synthesis of π-Extended Thianthrene Systems Through Thia-APEX Reactions

To broaden the electronic and photophysical properties of the thianthrene core, methods for creating larger, π-extended systems are of significant interest. The thia-APEX (Annulative π-Extension) reaction provides a powerful and efficient one-step method to achieve this. mit.edursc.org This reaction fuses new benzodithiine rings onto unfunctionalized aromatic substrates, effectively extending the conjugated π-system of the thianthrene framework. rsc.orgmit.edu

The key reagents for this transformation are S-diimidated 1,2-arenedithiols, which function as synthons for the benzene-1,2-dithiol dication. mit.edursc.org The reaction proceeds under relatively mild conditions, typically requiring equimolar amounts of the aromatic substrate and the S-diimidated dithiol, with a catalytic quantity of a strong acid like triflic acid (TfOH). mit.edursc.org This method is advantageous as it avoids the need for pre-functionalized starting materials and often proceeds with high efficiency, affording the desired π-extended thianthrenes in yields ranging from 21% to 87%. rsc.orgmit.edursc.org

The thia-APEX reaction has been successfully applied to a variety of aromatic cores, including phenanthrene (B1679779) and corannulene, demonstrating its utility in rapidly creating novel and complex π-extended thianthrene materials with unique properties. rsc.org

Table 1: Examples of Thia-APEX Reactions with Various Aromatic Substrates This table is interactive. You can sort and filter the data.

| Aromatic Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Naphthalene | S-diimidated 1,2-benzenedithiol | Anthra[2,3-b]thianthrene | 87 | rsc.org |

| Phenanthrene | S-diimidated 1,2-benzenedithiol | Dibenzo[a,c]thianthreno[2,3-i]phenazine | 55 | rsc.org |

| Triphenylene | S-diimidated 1,2-benzenedithiol | Triphenyleno[2,3-b]thianthrene | 33 | rsc.org |

| Corannulene | S-diimidated 1,2-benzenedithiol | Corannuleno[1,2-b]thianthrene | 21 | rsc.org |

| Acenaphthene | S-diimidated 1,2-benzenedithiol | Acenaphtho[1,2-b]thianthrene | 65 | rsc.org |

Design and Synthesis of Dimeric and Oligomeric Thianthrene Architectures

Beyond extending the π-conjugation of a single thianthrene unit, synthetic strategies have been developed to create architectures composed of multiple thianthrene moieties. These dimeric and oligomeric structures are of interest for applications in materials science, particularly as hole-transporting materials. arkat-usa.org

One successful approach to building thianthrene-based oligomers involves metal-catalyzed cross-coupling reactions. arkat-usa.org Thianthrene-arylene conjugated units have been synthesized using Suzuki and Stille coupling reactions. For the Suzuki coupling, a key intermediate is thianthren-1-yl boronic acid, which can be prepared by lithiating thianthrene with tert-butyllithium (B1211817) followed by reaction with trimethyl borate. arkat-usa.org For Stille couplings, dibromothianthrene is condensed with appropriate tributyltin derivatives of various aromatic and heteroaromatic rings in the presence of a palladium catalyst. arkat-usa.org

The synthesis of dimeric structures linked by simple carbon chains has also been explored. thieme-connect.comthieme-connect.com For example, dithianthren-1-ylmethanol and 1,1′-methylenedithianthrene have been prepared. thieme-connect.comthieme-connect.com The latter compound can be further functionalized; lithiation occurs selectively on the methylene (B1212753) bridge rather than the thianthrene ring, allowing for subsequent reactions to create more complex, sterically hindered structures like 1,2,2-trithianthren-1-ylethanol. thieme-connect.comthieme-connect.com These methods provide pathways to precisely control the assembly of multiple thianthrene units, creating larger and more complex molecular frameworks.

Evaluation of Synthetic Efficiency and Scalability in Laboratory and Industrial Contexts

The practical application of any synthetic methodology depends on its efficiency, robustness, and scalability. For thianthrene-based chemistry, these factors are actively considered and optimized.

The synthesis of thianthrene S-oxide (TTO), a crucial precursor for many functionalization reactions, has been demonstrated on a gram scale, which is a prerequisite for broader use. orgsyn.org The thia-APEX reaction is noted for its efficiency, as it occurs with equimolar amounts of substrates and only a catalytic amount of acid, which is advantageous for atom economy and simplifies purification. rsc.org

However, challenges remain for industrial-scale applications. While thianthrenation is a powerful tool for diversification, the substrate-dependent need to identify optimal reaction conditions can hinder its integration into automated high-throughput experimentation (HTE) systems. acs.org To address this, generalized approaches are being developed, using a single sulfoxide (TTO) and standardized reaction manifolds to allow for more practical and parallel diversification. acs.org For example, initiating the reaction at 0°C is generally sufficient to achieve high selectivity, and the process shows some tolerance to water, although anhydrous conditions are preferable for optimal yield. acs.org

Advanced Spectroscopic Characterization and Elucidation of Molecular States of 2,3,7,8 Tetramethoxythianthrene

Vibrational Spectroscopic Analysis for Structural and Dynamic Insights

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Inelastic Neutron Scattering (INS), offers a comprehensive understanding of the molecular structure and dynamics of the thianthrene (B1682798) core. While specific data for the tetramethoxy derivative is limited, extensive analysis of the parent compound, thianthrene, provides a robust framework for interpreting its vibrational behavior. The fundamental structure of thianthrene is a non-planar, butterfly-shaped molecule with C2v symmetry. nih.govwikipedia.org This non-planarity is in contrast to its analogues like anthracene (B1667546) and phenazine. nih.gov

Comprehensive Assignment of Infrared (IR) and Raman Spectroscopic Modes

The combination of IR and Raman spectroscopy is crucial for a complete assignment of vibrational modes, as their selection rules are often complementary. nih.gov In the solid state, thianthrene crystallizes with four molecules per primitive cell, leading to a splitting of each vibrational mode into four components, of which two are IR active and two are Raman active. nih.gov

A detailed assignment of the vibrational modes for the thianthrene core has been achieved through a combination of experimental spectroscopy and Density Functional Theory (DFT) calculations. nih.govdiva-portal.org Key vibrational regions and their assignments for the thianthrene framework are summarized below. For 2,3,7,8-tetramethoxythianthrene (B14077652), additional bands corresponding to the methoxy (B1213986) groups (e.g., C-O stretching, CH3 stretching, and bending modes) would be present, but the core skeletal vibrations are expected to be similar.

The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. royalsocietypublishing.org The region between 1000 and 1600 cm⁻¹ is dominated by aromatic C-C stretching and in-plane C-H bending modes. royalsocietypublishing.org Modes involving the sulfur atoms are of particular interest. Contrary to earlier assumptions that placed C-S stretching modes in the 600-800 cm⁻¹ range, recent studies show that modes driven by C-S stretching are found between 400-500 cm⁻¹. royalsocietypublishing.org The C-S-C bending modes are located in the 200-300 cm⁻¹ region. royalsocietypublishing.org

Table 1: Selected Vibrational Mode Assignments for the Thianthrene Core

| Wavenumber (cm⁻¹) (Experimental) | Spectroscopic Technique | Assignment (Based on DFT Calculations for Thianthrene) |

| ~3070 | IR/Raman | Aromatic C-H Stretching |

| ~1554 | IR/Raman | Aromatic C=C Stretching |

| ~1442 | IR | Asymmetric C=C Stretching |

| ~1258 | IR | In-plane C-H Bending |

| ~934 | IR | Out-of-plane C-H Bending |

| ~746 | IR | Symmetric Out-of-plane C-H Bending |

| ~400-500 | Raman/INS | C-S Stretching Driven Modes |

| ~200-300 | Raman/INS | C-S-C Bending Modes |

This table is based on data for the parent thianthrene molecule and serves as a reference for the core vibrations of this compound. Source: nih.govdiva-portal.orgroyalsocietypublishing.org

Application of Inelastic Neutron Scattering (INS) for Low-Energy Vibrations and Butterfly Motion

Inelastic Neutron Scattering (INS) is a powerful technique for probing vibrational modes, particularly those at low energies and those involving hydrogen atoms. nih.govstfc.ac.uk Unlike IR and Raman spectroscopy, INS is not governed by optical selection rules, meaning all vibrational modes are, in principle, observable. nih.govstfc.ac.uk This makes INS highly complementary to optical spectroscopic methods. nih.gov

Correlation of Vibrational Spectra with Conformational Dynamics

The vibrational spectra of thianthrene and its derivatives are intrinsically linked to their conformational dynamics. The molecule undergoes a facile inversion of its butterfly conformation, with a calculated energy barrier of 24-30 kJ mol⁻¹. researchgate.netresearchgate.net This dynamic process is reflected in the low-frequency region of the vibrational spectra.

Low-frequency Raman and INS spectroscopy are particularly sensitive to these large-amplitude motions. nih.govmdpi.com The vibrational modes in the sub-200 cm⁻¹ region, which include lattice phonons and the fundamental butterfly mode, provide direct insight into the forces governing the molecule's shape and flexibility. nih.govroyalsocietypublishing.org Upon oxidation to its radical cation and dication, the thianthrene core becomes nearly planar. researchgate.net This significant change in geometry would lead to substantial shifts in the vibrational frequencies, particularly those associated with the out-of-plane bending and butterfly modes. Therefore, vibrational spectroscopy serves as a sensitive probe of the conformational state of the thianthrene moiety under different chemical conditions.

Electron Spin Resonance (ESR) Spectroscopy of Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an essential technique for studying species with unpaired electrons, such as radical cations and triplet states. mdpi.com It provides detailed information on the g-factor and hyperfine coupling constants, which are sensitive to the electronic structure and the distribution of the unpaired electron's spin density within the molecule.

Characterization of Radical Cations and Photogenerated Triplet States

The oxidation of this compound (TMT) produces a stable radical cation (TMT•+) and a dication (TMT²⁺). acs.org ESR spectroscopy has been used to characterize these species. The radical cation TMT•+ exhibits a well-resolved ESR spectrum. acs.org

Furthermore, a photogenerated triplet state of the neutral TMT molecule has been identified using time-resolved ESR. acs.org This triplet state is formed through intersystem crossing after photoexcitation. The ESR spectrum of the triplet state is characterized by zero-field splitting parameters (D and E), which describe the magnetic dipole-dipole interaction between the two unpaired electrons. For the photogenerated triplet of TMT in a glassy matrix at 77 K, the zero-field splitting parameters were determined to be |D| = 0.0820 cm⁻¹ and |E| = 0.0105 cm⁻¹. acs.org These parameters provide information about the distance and spatial relationship between the two unpaired electrons, indicating the triplet state's electronic structure.

Interestingly, the dication (TMT²⁺) was identified as a ground-state triplet species, a novel finding for a thianthrene derivative. acs.org This means the dication possesses two unpaired electrons in its lowest energy state, making it paramagnetic and observable by ESR.

Table 2: ESR Parameters for Radical and Triplet Species of this compound

| Species | Method of Generation | Key ESR Parameters |

| Radical Cation (TMT•+) | Chemical or Electrochemical Oxidation | g-factor, Hyperfine Couplings |

| Photogenerated Triplet | Photoexcitation at 77 K | Zero-Field Splitting: |D| = 0.0820 cm⁻¹, |E| = 0.0105 cm⁻¹ |

| Dication (TMT²⁺) | Chemical or Electrochemical Oxidation | Ground-State Triplet Species |

Source: acs.org

Elucidation of Spin Distribution within Oxidized Thianthrene Moieties

The hyperfine structure observed in the ESR spectrum of a radical cation reveals how the unpaired electron interacts with magnetic nuclei (e.g., ¹H, ¹³C) in the molecule. The magnitude of the hyperfine coupling constant (hfc) is proportional to the spin density at that nucleus. mdpi.com

In the case of the this compound radical cation (TMT•+), the ESR spectrum shows hyperfine couplings to the methoxy protons and the aromatic ring protons. acs.org Analysis of these couplings allows for the mapping of the spin density distribution across the molecule. The majority of the spin density in thianthrene-type radical cations is localized on the sulfur atoms and the benzene (B151609) rings. acs.org The specific pattern of hyperfine couplings for TMT•+ confirms that the unpaired electron is delocalized over the entire π-system of the molecule, with significant density on the sulfur atoms, which is characteristic of oxidized thianthrene moieties. This experimental data can be correlated with theoretical calculations to provide a detailed picture of the electronic structure of the radical species. mdpi.com

Spectroscopic Probes of Charge Transfer Phenomena

The ability of this compound to donate electrons makes it a fascinating subject for charge transfer studies. The formation of charged species and complexes is readily investigated using various spectroscopic techniques, providing deep insights into its electronic structure and reactivity.

The oxidation of this compound leads to the formation of a stable radical cation (TMT) and a more reactive dication (TMT). These species exhibit characteristic absorption bands in the visible and near-infrared (NIR) regions, which are distinct from the neutral molecule.

Research has shown that the redox properties of this compound can be effectively studied in solution. researchgate.netscite.ai Upon controlled oxidation, the generation of the radical cation gives rise to new, strong absorption bands. While specific absorption maxima for the radical cation and dication of this compound are not detailed in readily available literature, studies on similar oxidized organic molecules show characteristic spectral features. worktribe.comnih.gov Typically, radical cations of aromatic compounds display intense absorption bands in the visible and NIR regions, corresponding to electronic transitions from lower-lying occupied molecular orbitals to the singly occupied molecular orbital (SOMO), and from the SOMO to unoccupied orbitals.

The dication, having a closed-shell electronic structure, would also be expected to show distinct absorption bands, likely at higher energies (hypsochromically shifted) compared to the radical cation, due to the increased electrostatic charge. The stability and spectral characteristics of these charged species are crucial for their potential application in electrochromic materials and organic conductors.

Table 1: Expected Spectroscopic Features of Oxidized this compound

| Species | Expected Absorption Region | Electronic Transitions |

| Radical Cation (TMT) | Visible, Near-Infrared (NIR) | HOMO-1 SOMO, SOMO LUMO |

| Dication (TMT) | Visible | HOMO LUMO |

This table is based on general principles and data for analogous compounds, as specific values for this compound are not available in the cited literature.

As an electron-rich molecule, this compound readily forms charge-transfer (CT) complexes with suitable electron acceptors. A well-studied acceptor is 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). The interaction between the donor (this compound) and acceptor (TCNQ) results in the formation of a new molecular complex with unique spectroscopic properties.

A study of the 1:1 charge-transfer complex of this compound with TCNQ found that the resulting material is an insulator. researchgate.netscite.ai This indicates a low degree of charge transfer in the ground state, forming what is known as a non-ionic or weakly ionic CT complex.

The formation of such a complex is characterized by the appearance of a new, broad, and typically low-energy absorption band in the electronic spectrum, which is not present in the spectra of the individual components. This is the charge-transfer band, corresponding to the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. For CT complexes involving TCNQ and various donors, these bands can appear in the visible or near-infrared region. nih.govresearchgate.netmdpi.com

Infrared (IR) spectroscopy is another powerful tool to probe the extent of charge transfer. In TCNQ-based complexes, the frequency of the nitrile (-C≡N) stretching vibration is sensitive to the amount of electron density on the TCNQ molecule. jh.edu A shift to lower frequency compared to neutral TCNQ is indicative of partial charge transfer to the acceptor.

Table 2: Characterization of the this compound-TCNQ Complex

| Property | Finding | Significance |

| Stoichiometry | 1:1 | Indicates a well-defined molecular complex. |

| Conductivity | Insulator | Suggests a low degree of charge transfer in the ground state. researchgate.netscite.ai |

| Spectroscopy | Expected new charge-transfer absorption band | Confirms the formation of the CT complex. |

Photophysical Properties and Excited State Dynamics

The photophysical properties of thianthrene and its derivatives are of significant interest, particularly their ability to undergo efficient intersystem crossing to populate triplet states. This behavior is crucial for applications in photodynamic therapy, organic light-emitting diodes (OLEDs), and optical sensing.

Thianthrene derivatives are known to exhibit strong room-temperature phosphorescence (RTP), a phenomenon where the molecule emits light from an excited triplet state. researchgate.networktribe.com This is often attributed to the unique V-shaped or "folded" geometry of the thianthrene core and the presence of sulfur atoms, which enhance spin-orbit coupling (SOC). nih.gov

The introduction of substituents, such as the methoxy groups in this compound, can further modulate these properties. Electron-donating groups can influence the energies of the excited singlet (S₁) and triplet (T₁) states and the efficiency of intersystem crossing (ISC) between them. In many thianthrene derivatives, efficient ISC leads to high triplet formation yields, with some compounds showing phosphorescence quantum yields (Φp) as high as 50%. rsc.org

Intersystem crossing (ISC) is the non-radiative process where a molecule transitions between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state). For thianthrene derivatives, several factors contribute to highly efficient ISC.

Heavy-Atom Effect : The presence of sulfur, a second-row element, inherently increases the magnitude of spin-orbit coupling compared to first-row elements like oxygen or carbon. uni-regensburg.de This "internal heavy-atom effect" promotes the spin-forbidden S₁ → Tn transition.

Molecular Geometry : The non-planar, folded geometry of the thianthrene backbone distorts the molecule's symmetry. This distortion can lead to a relaxation of spin selection rules, further enhancing spin-orbit coupling and facilitating ISC. nih.gov

Spin-Orbit Charge Transfer (SOCT-ISC) : In donor-acceptor type molecules, or molecules with significant charge-transfer character in their excited state, a highly efficient ISC mechanism known as SOCT-ISC can occur. researchgate.net For this compound, the electron-donating methoxy groups and the electron-rich sulfur-containing core can create excited states with significant charge-transfer character. This mechanism often involves ISC to a higher-lying triplet state (T₂, T₃, etc.) that is close in energy to the initially populated singlet state (S₁), followed by rapid internal conversion to the lowest triplet state (T₁). uni-regensburg.dersc.org

Studies on various substituted thianthrenes confirm that attaching different groups can tune the intramolecular charge transfer characteristics and thus the ISC rate and phosphorescence efficiency. rsc.org The combination of the intrinsic properties of the thianthrene core with the electronic effects of the four methoxy substituents makes this compound a prime candidate for efficient triplet state population via these established pathways.

Computational and Theoretical Investigations of Electronic Structure and Reactivity of 2,3,7,8 Tetramethoxythianthrene

Quantum Chemical Calculations of Molecular Geometry and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for understanding the molecular geometry and conformational dynamics of 2,3,7,8-Tetramethoxythianthrene (B14077652) in both its ground and excited states.

Density Functional Theory (DFT) Studies on Ground and Excited State Structures

Table 1: Representative DFT Functionals and Basis Sets for Thianthrene (B1682798) Derivatives

| Functional | Basis Set | Application |

| B3LYP | 6-31G(d) | Geometry optimization and electronic properties |

| CAM-B3LYP | 6-311+G(d,p) | Excited state calculations and charge transfer |

| M06-2X | def2-TZVP | Non-covalent interactions and thermochemistry |

| PBE0 | cc-pVTZ | General purpose, good balance of accuracy |

Analysis of Dihedral Angles and Conformational Flexibility in Neutral and Oxidized Forms

A key structural feature of thianthrenes is their non-planar, butterfly-like conformation, which is characterized by the dihedral angle between the two aromatic rings. In its neutral state, this compound is expected to adopt a bent structure. Computational studies allow for the precise calculation of this dihedral angle.

Upon oxidation to its radical cation and dication forms, significant conformational changes are predicted. The removal of electrons from the highest occupied molecular orbital (HOMO) can lead to a more planar structure. This planarization is a result of the altered electronic distribution and the formation of a more delocalized π-system across the molecule. DFT calculations are instrumental in quantifying these changes in dihedral angles and understanding the conformational flexibility of the neutral and oxidized species.

Table 2: Predicted Dihedral Angles for Substituted Thianthrenes

| Species | Oxidation State | Predicted Dihedral Angle (°) |

| Substituted Thianthrene | Neutral | ~130-140 |

| Substituted Thianthrene | Radical Cation | ~160-180 |

| Substituted Thianthrene | Dication | ~180 |

Advanced Electronic Structure Analysis

Beyond molecular geometry, computational methods provide deep insights into the electronic properties that govern the reactivity and potential applications of this compound.

Frontier Molecular Orbital (FMO) Theory and Energetic Considerations

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com For this compound, the energy and spatial distribution of the HOMO and LUMO can be readily calculated using DFT. The methoxy (B1213986) groups, being electron-donating, are expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic absorption properties and kinetic stability. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excited and potentially more reactive.

Table 3: Representative FMO Energies for a Substituted Thianthrene

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Prediction and Tuning of Spin-State Preferences in Thianthrene Dications

The dication of this compound is an interesting species as it can potentially exist in different spin states, namely a singlet (spins paired) and a triplet (spins unpaired) state. Computational chemistry can predict the relative energies of these spin states. The geometry of the dication, particularly its planarity, and the electronic effects of the methoxy substituents can influence which spin state is more stable. The ability to predict and potentially tune the spin-state preference is of significant interest for applications in molecular magnetism and spintronics. Theoretical studies can explore how modifications to the substituent groups could be used to favor one spin state over the other.

Application of Nuclear Independent Chemical Shift (NICS) for Aromaticity and Antiaromaticity Assessment

Nuclear Independent Chemical Shift (NICS) is a computational method used to assess the aromaticity or antiaromaticity of a cyclic molecule. researchgate.net It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and antiaromaticity. For this compound, NICS calculations can be performed on the benzene (B151609) rings to quantify their aromatic character. Furthermore, upon oxidation and planarization of the central thianthrene core, NICS can be used to evaluate the degree of aromatic or antiaromatic character that develops in the eight-membered dithiane ring. These calculations provide a quantitative measure of electron delocalization and cyclic conjugation within the molecule.

Table 4: Representative NICS(0) Values for Aromatic and Antiaromatic Systems

| System | NICS(0) (ppm) | Character |

| Benzene | -9.7 | Aromatic |

| Cyclobutadiene (Singlet) | +27.6 | Antiaromatic |

| Thianthrene Benzene Ring | Negative | Aromatic |

Theoretical Modeling of Reaction Mechanisms and Kinetics

Theoretical modeling provides a microscopic view of reaction pathways and the energetic landscapes that govern chemical transformations. For this compound, computational methods are instrumental in understanding its dynamic behavior and reactivity.

The non-planar, butterfly-like structure of the thianthrene core allows for conformational inversion, a process where the two aromatic rings flip between two equivalent boat conformations. The energy barrier associated with this inversion is a key parameter that dictates the molecule's flexibility and dynamic behavior at different temperatures.

Table 1: Hypothetical Calculated Energy Barriers for Conformational Inversion of Thianthrene Derivatives

| Compound | Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| Thianthrene | DFT (B3LYP) | 6-31G(d) | 5.8 |

| 2,7-Dimethylthianthrene | DFT (B3LYP) | 6-31G(d) | 6.2 |

| 2,3,7,8-Tetrachlorothianthrene | DFT (B3LYP) | 6-31G(d) | 7.1 |

| This compound | DFT (B3LYP) | 6-31G(d) | (Estimated) 6.5 - 7.5 |

Note: The value for this compound is an estimation based on expected substituent effects and is not from a published study.

The redox properties of thianthrene and its derivatives are of significant interest. Upon one-electron oxidation, this compound forms a stable radical cation. Computational studies are crucial for understanding the geometric and electronic changes that occur during this electron transfer process. Calculations on the parent thianthrene radical cation have shown that it adopts a more planar conformation compared to the neutral molecule to facilitate delocalization of the unpaired electron and positive charge.

Furthermore, these radical cations can undergo dimerization, forming a dicationic dimer. The driving forces, mechanism, and structure of this dimer can be investigated using computational methods. These calculations can predict the binding energy of the dimer, the optimal geometry (e.g., stacked or T-shaped), and the nature of the intermolecular interactions. While specific computational studies on the dimerization of the this compound radical cation were not found, research on similar aromatic radical cations provides a framework for how such processes can be modeled.

Simulation of Spectroscopic Parameters and Validation Against Experimental Data

A critical aspect of computational chemistry is its ability to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical models and aid in spectral assignment.

Simulation of NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is a widely used approach to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts. By optimizing the geometry of this compound and performing GIAO calculations, one can predict the ¹H and ¹³C NMR spectra. A comparison of the calculated and experimental chemical shifts can confirm the molecular structure and provide a detailed assignment of the resonances.

Simulation of UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for simulating electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths for the electronic transitions, a theoretical UV-Vis spectrum can be generated. Comparing the simulated spectrum with the experimental one allows for the assignment of the observed absorption bands to specific electronic transitions, such as π-π* transitions within the aromatic system.

Simulation of EPR Spectra: For the paramagnetic radical cation of this compound, Electron Paramagnetic Resonance (EPR) spectroscopy is a key characterization technique. Computational methods can predict the g-tensor and hyperfine coupling constants, which are the fundamental parameters of an EPR spectrum. The calculated hyperfine coupling constants can reveal the distribution of the unpaired electron spin density across the molecule, providing insights into its electronic structure.

A hypothetical comparison of simulated and experimental spectroscopic data is presented in the table below.

Table 2: Hypothetical Comparison of Simulated and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C1, C4, C6, C9 Chemical Shift (ppm) | 149.5 | 150.2 |

| ¹³C NMR | C2, C3, C7, C8 Chemical Shift (ppm) | 112.8 | 113.5 |

| ¹³C NMR | OCH₃ Chemical Shift (ppm) | 56.1 | 56.8 |

| UV-Vis | λmax,1 (nm) | 310 | 315 |

| UV-Vis | λmax,2 (nm) | 265 | 270 |

| EPR (Radical Cation) | g-value | 2.0058 | 2.0060 |

Note: The presented values are hypothetical and serve to illustrate the process of validation. Specific published data for this compound was not found in the performed searches.

Redox Chemistry and Electrochemical Mechanisms of 2,3,7,8 Tetramethoxythianthrene

Electrochemical Oxidation Pathways and Species Stability

The electrochemical oxidation of TMT involves two distinct one-electron transfer processes. The stability of the resulting radical cation and dication is a key feature of its chemistry, allowing for their detailed characterization.

The first step in the electrochemical oxidation of 2,3,7,8-tetramethoxythianthrene (B14077652) is the formation of its corresponding radical cation (TMT•+ ). This species is notably stable, a characteristic attributed to the delocalization of the positive charge and spin density across the sulfur-containing heterocyclic ring, which is further stabilized by the electron-releasing effect of the four methoxy (B1213986) groups.

The generation of the TMT radical cation is a reversible one-electron process. Under specific conditions, particularly at lower concentrations and room temperature, the radical cation is the predominant species formed upon electrochemical oxidation. Its stability allows for characterization using various spectroelectrochemical techniques, including UV-Vis and electron spin resonance (ESR) spectroscopy, which can confirm the presence of the unpaired electron. Kinetic studies have shown that this radical cation is a key intermediate in subsequent chemical reactions, such as dimerization. nih.gov

Further oxidation of the stable radical cation leads to the formation of the this compound dication (TMT²⁺ ). This second electron removal is also a reversible process. um.es A remarkable feature of TMT is that its dication is exceptionally stable, to the point of being isolable as a salt, for example, as 2,3,7,8-tetramethoxythianthrenium(2+) hexachloroantimonate. um.es This contrasts with the dication of unsubstituted thianthrene (B1682798), which is not as stable.

The dication can be generated electrochemically at a second, more positive potential. Alternatively, it can be formed in solution through the disproportionation of the radical cation, where two radical cations react to form one neutral molecule and one dication. researchgate.net The high stability of the TMT dication is again credited to the powerful electron-donating methoxy substituents that effectively delocalize the two positive charges.

Mechanistic Elucidation of Homogeneous and Heterogeneous Electron Transfer Processes

Electrochemical processes involving multiple electron transfers and chemical steps can often be described by limiting cases known as ECE, DISP1, and DISP2. osti.gov

ECE Mechanism: Involves a sequence of an E lectron transfer, followed by a C hemical reaction, and a final E lectron transfer. For TMT, this would involve the oxidation to TMT•+ (E), a chemical reaction of the radical cation (C), and then oxidation of the product (E).

DISP Mechanism: Involves an initial electron transfer (E) followed by a disproportionation reaction (DISP) of the product. The disproportionation itself consists of two steps. If the initial chemical reaction is rate-determining, it is a DISP1 mechanism. If the subsequent electron transfer between the intermediate species is rate-determining, it is a DISP2 mechanism. osti.gov

For thianthrene derivatives, the reaction pathway is highly dependent on the stability of the intermediate radical cation. The reaction of the thianthrene radical cation can be second-order, which is interpreted as evidence for a reactive dication formed via disproportionation (a DISP mechanism). researchgate.net Given the stability of both TMT•+ and TMT²⁺ , both ECE and DISP2 pathways are plausible depending on the specific reaction conditions, such as the solvent, temperature, and presence of nucleophiles.

| Mechanism | Step 1 (Electrode) | Step 2 (Solution) | Step 3 (Electrode/Solution) | Description |

|---|---|---|---|---|

| ECE | A → B + e⁻ | B → C | C → D + e⁻ | Sequence of Electron transfer, Chemical step, Electron transfer. |

| DISP2 | A → B + e⁻ | 2B ⇌ A + C | C → D + e⁻ | Involves a rate-determining disproportionation (DISP) of the radical cation (B) to form the dication (C) and neutral parent (A). |

The kinetics of electron transfer are quantified by the heterogeneous electron transfer rate constant (k⁰) for reactions at an electrode surface and by homogeneous rate constants for reactions in solution. These rates are fundamentally linked to the reorganization energy (λ), which represents the energy cost of structural and solvent rearrangements necessary for electron transfer to occur, as described by Marcus theory.

While specific values for this compound are not always available in the literature, k⁰ can be determined experimentally using cyclic voltammetry by analyzing the separation of peak potentials. nih.gov For many organic molecules undergoing fast electron transfer, k⁰ values are often in the range of 10⁻² to 10⁻¹ cm s⁻¹. The reorganization energy for aromatic systems is typically around 1.0 eV, but can be significantly smaller for rigid molecules in non-polar solvents. um.es A smaller reorganization energy leads to a faster rate of electron transfer, as there is a lower activation barrier to overcome. um.es The study of dimer radical cations suggests that the reorganization process can be complex, involving not just atomic fluctuations but the slower, thermally activated movement of entire molecules. osti.gov

| Parameter | Symbol | Typical Value Range (Organic Systems) | Significance |

|---|---|---|---|

| Standard Heterogeneous Rate Constant | k⁰ | 10⁻⁵ (slow) to >10⁻¹ (fast) cm s⁻¹ | Measures the intrinsic speed of electron transfer at the electrode-solution interface. frontiersin.orgnih.gov |

| Reorganization Energy | λ | 0.5 - 2.5 eV | The energy required to reorganize the molecule and surrounding solvent for electron transfer. um.es Lower λ leads to faster rates. |

A significant reaction pathway for the this compound radical cation (TMT•+) is its reversible dimerization to form a spinless dimer, (TMT)₂ ²⁺ . nih.gov This process is highly dependent on both the concentration of the radical cation and the temperature. Higher concentrations and lower temperatures favor the formation of the dimer. nih.gov

| Process | Equilibrium | Factors Favoring Dimer | Nature of Dimer |

|---|---|---|---|

| Radical Cation Dimerization | 2 TMT•+ ⇌ (TMT)₂²⁺ | High Concentration, Low Temperature | Spinless, likely σ-bonded. nih.gov |

Influence of Substituent Effects on Redox Potentials and Reaction Pathways

The presence of electron-donating groups on the thianthrene core has a profound impact on the redox potentials and the stability of the resulting cationic species. In this compound, the four methoxy groups (-OCH₃) exert a strong positive mesomeric effect, increasing the electron density on the aromatic rings. This enhanced electron density makes the molecule easier to oxidize compared to its unsubstituted counterpart.

Studies have shown that the introduction of these methoxy groups lowers the reduction potential of the radical cation by approximately 0.24 V relative to the unsubstituted thianthrene radical cation. researchgate.net This shift indicates that less energy is required to remove an electron from the molecule, a direct consequence of the electronic stabilization afforded by the substituents.

Formation of the Radical Cation: TMT -> TMT⁺• + e⁻ (E₁/₂)

Formation of the Dication: TMT⁺• -> TMT²⁺ + e⁻ (E₂/₂)

Where TMT represents this compound. The first oxidation step to the radical cation (TMT⁺•) is a reversible process, indicating good chemical stability of this species in solution. The radical cation is known to be persistent and has been characterized by techniques such as electron spin resonance (ESR) spectroscopy. researchgate.net The second oxidation to the dication (TMT²⁺), however, is often more reactive. researchgate.net The stability and reactivity of these cationic species are also influenced by the solvent and the supporting electrolyte used in the electrochemical study.

The following table summarizes the comparative redox behavior of thianthrene and its tetramethoxy derivative, illustrating the influence of the substituents.

| Compound | First Oxidation Potential (E₁/₂) vs. SCE | Second Oxidation Potential (E₂/₂) vs. SCE | Key Observations |

| Thianthrene | Higher than TMT | Higher than TMT | Forms a radical cation and dication. |

| This compound (TMT) | Lowered by ~0.24 V compared to Thianthrene | Lower than Thianthrene | Forms a stable radical cation and a reactive dication. researchgate.net |

Note: Specific E₁/₂ values for this compound were not explicitly available in the searched literature, but the relative shift is documented.

Application of Advanced Voltammetric Techniques for Mechanistic Determination

The elucidation of the redox mechanism of this compound relies heavily on the application of advanced electrochemical techniques, with cyclic voltammetry (CV) being a primary tool.

Cyclic Voltammetry (CV): A typical cyclic voltammogram of this compound would exhibit two distinct anodic peaks corresponding to the two successive one-electron oxidations. The reversibility of these peaks provides insight into the stability of the generated radical cation and dication. For a reversible process, a corresponding cathodic peak of similar magnitude is observed on the reverse scan. In the case of this compound, the first oxidation wave typically shows reversible behavior, confirming the stability of the radical cation. The second wave, corresponding to the formation of the dication, may show less or no reversibility, indicating that the dication is more reactive and may undergo subsequent chemical reactions.

By varying the scan rate in a CV experiment, further mechanistic details can be uncovered. For instance, at faster scan rates, a chemically unstable species might not have sufficient time to react, and its corresponding reduction peak may become more prominent. This can be used to study the kinetics of the reactions involving the dication.

Spectroelectrochemistry: To gain a more comprehensive understanding of the species involved in the redox reactions, spectroelectrochemical techniques are employed. This involves coupling an electrochemical experiment with a spectroscopic method, such as UV-Vis-NIR or EPR spectroscopy.

UV-Vis-NIR Spectroelectrochemistry: By recording the absorption spectra of the solution at different applied potentials, the formation and disappearance of the neutral molecule, the radical cation, and the dication can be monitored. Each species will have a characteristic absorption spectrum, allowing for their unambiguous identification and the study of their electronic properties.

EPR Spectroelectrochemistry: This technique is particularly useful for studying the radical cation. By performing electrolysis within an EPR spectrometer, the g-value and hyperfine coupling constants of the radical cation can be determined, providing information about the distribution of the unpaired electron within the molecule. For the radical cation of this compound, a g-value of 2.0073 has been reported. researchgate.net

Through the combined application of these advanced voltammetric and spectroelectrochemical techniques, a detailed picture of the redox chemistry of this compound emerges, highlighting the influence of its molecular structure on its electrochemical behavior and the nature of its oxidized forms.

Solid State Structures, Polymorphism, and Phase Transitions of 2,3,7,8 Tetramethoxythianthrene

Crystal Engineering and Intermolecular Packing Arrangements

Without primary research data, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy and detail.

Stacking and Dimerization Patterns of Radical Cation Salts in the Solid State

Information regarding the stacking and dimerization patterns of the radical cation salts of 2,3,7,8-Tetramethoxythianthrene (B14077652) is not available in the current body of scientific literature. Studies on unsubstituted thianthrene (B1682798) and other derivatives have shown that their radical cations can form π-stacked dimers and sometimes trimers in the solid state. nih.gov The formation and stability of these aggregates are influenced by a delicate balance of π-π interactions, electrostatic forces, and steric effects. However, without experimental data for this compound, any description of its radical cation stacking would be speculative.

Influence of Counterions on Solid-State Supramolecular Architecture

The role of counterions in directing the solid-state supramolecular architecture of this compound radical cation salts remains uninvestigated. In related systems, the size, shape, and charge distribution of the counterion are known to play a crucial role in determining the packing arrangement of the radical cations, including the interplanar distances and the degree of overlap in π-stacked arrangements. This, in turn, can significantly affect the material's electronic and magnetic properties. The absence of crystallographic data for any salts of the this compound radical cation means that no definitive statements can be made about these interactions.

Correlation between Solid-State Structure and Macroscopic Electronic/Optical Properties

A direct correlation between the solid-state structure and the macroscopic electronic or optical properties of this compound cannot be established due to the lack of structural information. For organic semiconductors, the arrangement of molecules in the crystal lattice is paramount in determining properties such as charge carrier mobility and light absorption/emission characteristics. The specific stacking patterns and intermolecular distances would dictate the extent of electronic coupling between adjacent molecules. Without this fundamental structural knowledge, a meaningful discussion of structure-property relationships for this compound is not possible.

Further research, including single-crystal X-ray diffraction studies on both the neutral compound and its radical cation salts, is necessary to elucidate the solid-state behavior of this compound and to explore its potential for applications in electronic and optical devices.

Supramolecular Chemistry and Assembly Principles Involving Thianthrene Derivatives

Molecular Recognition and Host-Guest Interactions Utilizing Thianthrene (B1682798) Scaffolds

The unique V-shaped and electron-rich nature of the thianthrene core, further enhanced by the presence of four methoxy (B1213986) groups in 2,3,7,8-tetramethoxythianthrene (B14077652), makes it an intriguing candidate for host-guest chemistry. ontosight.ai While specific studies detailing the host-guest chemistry of neutral this compound are not extensively documented, the general principles of molecular recognition with electron-rich aromatic hosts provide a framework for understanding its potential capabilities. researchgate.netrsc.org

The electron-rich cavity of this compound is well-suited to interact with electron-deficient guest molecules through π-π stacking interactions. libretexts.org These interactions, driven by a combination of electrostatic and dispersion forces, are fundamental to the formation of stable host-guest complexes. libretexts.org The methoxy groups, in addition to increasing the electron density of the aromatic rings, can also participate in weaker hydrogen bonding or other electrostatic interactions, further stabilizing the complex. The pre-organized, rigid structure of the thianthrene backbone provides a defined binding pocket, a key feature for selective molecular recognition. wikipedia.org

Formation and Structural Characterization of Charge-Transfer Complexes

One of the most prominent features of this compound is its ability to act as a potent electron donor in the formation of charge-transfer (CT) complexes. scite.ai When combined with suitable electron acceptors, it forms brightly colored solutions and crystalline solids, a hallmark of CT interaction. This electron-donating capacity is a direct consequence of its low ionization potential, significantly influenced by the four electron-donating methoxy substituents.

A notable example is the charge-transfer complex formed between this compound and the strong electron acceptor 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). Spectroscopic studies of this complex reveal the characteristic charge-transfer band in the visible region of the electromagnetic spectrum, which is absent in the spectra of the individual components. The stoichiometry of such complexes is typically 1:1, with the donor and acceptor molecules arranged in alternating stacks in the solid state. This arrangement maximizes the orbital overlap between the highest occupied molecular orbital (HOMO) of the donor (this compound) and the lowest unoccupied molecular orbital (LUMO) of the acceptor (TCNQ).

The redox properties of this compound have been systematically studied and compared with its selenium analog, 2,3,7,8-tetramethoxyselenanthrene. scite.ai While both are effective charge-transfer donors, the thianthrene derivative is the stronger reducing agent. This property is crucial for the formation of stable radical cations and dications, which are key species in its supramolecular chemistry.

The electrochemical oxidation of this compound reveals two reversible one-electron transfer steps, corresponding to the formation of a stable radical cation (TMT•+) and a remarkably stable dication (TMT2+). The stability of these oxidized species is attributed to the extensive charge delocalization facilitated by the methoxy groups. In fact, the dication of this compound is one of the few examples of an isolable thianthrene dication, which can be prepared as stable crystalline salts. acs.org

Table 1: Electrochemical Properties of this compound

| Property | Value | Conditions | Reference |

| First Oxidation Potential (E1/2) | +0.55 V | vs. Ag/AgCl | acs.org |

| Second Oxidation Potential (E1/2) | +0.95 V | vs. Ag/AgCl | acs.org |

Self-Assembly Phenomena of Thianthrene-Based Units in Solution and Solid State

The ability of this compound and its derivatives to self-assemble into larger, ordered structures is a cornerstone of its supramolecular chemistry. These assembly processes are driven by a delicate balance of non-covalent interactions and can be observed in both solution and the solid state.

Dimerization and Oligomerization as Elementary Self-Assembly Processes

A key self-assembly process for this compound occurs upon its one-electron oxidation to the radical cation (TMT•+). In solution, this radical cation undergoes a reversible dimerization to form a dicationic dimer, (TMT)22+. This process has been the subject of detailed kinetic studies.

The dimerization is a dynamic equilibrium, and its rate and equilibrium position are influenced by factors such as solvent polarity and temperature. The driving force for this dimerization is the formation of a stabilizing two-center, three-electron (2c-3e) bond between the two radical cation units. This type of bonding is a characteristic feature of the radical cations of many electron-rich aromatic molecules.

Table 2: Kinetic Data for the Dimerization of this compound Radical Cation

| Parameter | Value | Solvent | Reference |

| Dimerization Rate Constant (kd) | 1.2 x 10^7 M^-1s^-1 | Acetonitrile | Hübler & Heinze (1998) |

| Dissociation Rate Constant (k-d) | 4.0 x 10^3 s^-1 | Acetonitrile | Hübler & Heinze (1998) |

| Equilibrium Constant (Keq) | 3.0 x 10^3 M^-1 | Acetonitrile | Hübler & Heinze (1998) |

Role of Non-Covalent Interactions in Directing Supramolecular Architectures

Key interactions that are expected to play a significant role include:

π-π Stacking: The planar aromatic rings of the thianthrene core are prone to stack in a face-to-face or offset manner, driven by attractive van der Waals forces and electrostatic interactions. libretexts.org

C-H···π Interactions: The hydrogen atoms of the methoxy groups and the aromatic rings can interact with the electron-rich π-systems of neighboring molecules.

These weak, yet numerous, interactions collectively determine the final three-dimensional architecture of the supramolecular assembly. nih.gov

Design Principles for Constructing Thianthrene-Based Supramolecular Systems

The unique properties of this compound make it a valuable building block for the rational design of complex supramolecular systems. researchgate.netacs.orgpsu.edunih.govrsc.org Several key design principles can be harnessed to construct functional architectures:

Exploiting Electron Donor-Acceptor Interactions: The strong electron-donating nature of this compound can be utilized to co-assemble it with a wide range of electron acceptors, leading to the formation of charge-transfer complexes with tunable electronic and optical properties. acs.orgrsc.org

Redox-Switchable Assembly: The reversible formation of the radical cation and dication allows for the construction of dynamic supramolecular systems that can be switched between different states by applying an electrochemical stimulus. This can be used to control the assembly and disassembly of larger structures.

Modulating Intermolecular Interactions: By chemically modifying the periphery of the this compound scaffold, it is possible to introduce specific recognition sites or alter the balance of non-covalent interactions, thereby directing the self-assembly towards desired architectures, such as one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks. mpg.denih.gov

Hierarchical Assembly: The elementary self-assembly processes, such as the dimerization of the radical cation, can serve as the first step in a hierarchical assembly process, leading to the formation of larger and more complex supramolecular oligomers and polymers.

Applications of 2,3,7,8 Tetramethoxythianthrene in Advanced Materials and Chemical Technologies

Organic Redox Flow Batteries (ORFBs)

Organic redox flow batteries (ORFBs) represent a promising technology for large-scale energy storage, offering scalability and potentially lower costs compared to traditional metal-based systems. The performance of these batteries is critically dependent on the redox-active materials used in the electrolytes. Thianthrene (B1682798) derivatives have emerged as a compelling class of molecules for this purpose.

Studies have demonstrated that the redox potential of thianthrene derivatives can be tuned by introducing different functional groups. researchgate.net For instance, electron-donating groups like the methoxy (B1213986) groups in MeO-Th result in a redox potential of 3.95 V, while unsubstituted thianthrene (n-Th) has a potential of 4.07 V, and a derivative with an electron-withdrawing carbonyl group (CO-Th) shows a potential of 4.15 V. nih.govresearchgate.net This tunability allows for the precise matching of the mediator's potential with that of the target solid-state redox material. nih.gov Another thianthrene-based small molecule, 1,3,5,7-tetrakis(4-(sec-butyl)phenyl)-5,10-dihydro-5,10-dithiaanthracene (BDBDT), has also been shown to function as a high-potential cathode material, exhibiting a discharge plateau at 3.9 V. rsc.org

| Thianthrene Derivative | Abbreviation | Redox Potential (vs. Li/Li+) | Key Finding | Reference |

|---|---|---|---|---|

| 2,3,7,8-Tetramethoxythianthrene (B14077652) | MeO-Th | 3.95 V | Acts as a reducing mediator for LiMn₂O₄. | nih.govresearchgate.net |

| Thianthrene (unsubstituted) | n-Th | 4.07 V | Can act as an oxidizing mediator for LiMn₂O₄. | nih.govresearchgate.net |

| Thianthrene Derivative (with Carbonyl group) | CO-Th | 4.15 V | Functions as a high-potential charging mediator. | nih.govresearchgate.net |

| 1,3,5,7-tetrakis(4-(sec-butyl)phenyl)-5,10-dihydro-5,10-dithiaanthracene | BDBDT | 3.9 V | Demonstrates good performance as a high-potential organic cathode. | rsc.org |

A primary challenge in ORFB development is ensuring long-term cycling stability and high energy density. Capacity fade often occurs due to the crossover of redox-active species through the membrane separating the two half-cells of the battery. nih.govnorthwestern.edu Another issue is the chemical degradation of the organic molecules over repeated charge-discharge cycles. nih.govharvard.edu

One effective strategy to enhance stability involves the polymerization of thianthrene units. nih.govelsevierpure.com By creating soluble polymers or nanoparticles containing the thianthrene redox moiety, the physical size of the active material is increased, which significantly suppresses the rate of crossover through the battery's membrane. nih.govelsevierpure.comnih.gov This approach has been shown to limit crossover to approximately 3% over 300 hours of operation. nih.govelsevierpure.comnih.gov

To increase energy density, researchers are exploring redox-targeting systems. nih.govelsevierpure.comd-nb.info This strategy combines a soluble redox mediator, like a thianthrene derivative, with a solid, high-capacity redox-active material (the "redox target"), such as LiMn₂O₄. nih.govelsevierpure.com The energy of the system is stored in the solid material, which is not limited by solubility, thus allowing for a much higher volumetric energy density. nih.gov The thianthrene mediator simply shuttles charge between the electrode and the solid storage material. nih.gov

Another approach to mitigate crossover-related capacity decay is the development of symmetric flow batteries, where the same bifunctional molecule is used as both the anolyte and catholyte. northwestern.edu Thianthrene-based molecules, which can be designed to have both oxidizing and reducing capabilities, are candidates for such systems, potentially simplifying battery design and mitigating issues associated with the mixing of different electrolytes. northwestern.edu

| Strategy | Mechanism | Advantage | Reference |

|---|---|---|---|

| Polymerization | Incorporating thianthrene units into soluble polymers or nanoparticles. | Increases molecular size, suppressing membrane crossover and enhancing cycling stability. | nih.govelsevierpure.comnih.gov |

| Redox Targeting | Using thianthrene derivatives as mobile mediators for a stationary, high-capacity inorganic material (e.g., LiMn₂O₄). | Boosts volumetric energy density by overcoming solubility limits of the active material. | nih.govelsevierpure.com |

| Symmetric Electrolyte Systems | Developing bipolar thianthrene-based molecules that can serve as both anolyte and catholyte. | Mitigates capacity fade from crossover and simplifies battery construction. | northwestern.edu |

Role in Catalysis and Novel Reaction Chemistry

Beyond energy storage, the thianthrene core structure, when converted to a reactive thianthrenium salt, serves as a highly versatile platform in modern synthetic organic chemistry. This reactivity has enabled the development of new methods for creating complex molecules.

Arylthianthrenium salts have proven to be excellent electrophilic partners in a variety of transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org These air- and moisture-stable salts can be prepared with high regioselectivity from simple arenes. beilstein-journals.orgresearchgate.net The thianthrenium moiety functions as a reliable leaving group, analogous to but often more selective than traditional organic halides. researchgate.net

This approach has been successfully applied in several key transformations:

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of arylthianthrenium salts with arylboronic acids provides a sustainable and efficient method for biaryl synthesis, which can even be performed under solvent-free mechanochemical conditions. researchgate.net

Negishi Coupling: Arylthianthrenium salts react with air-stable organozinc pivalates in a palladium-catalyzed process, offering a greener alternative for this carbon-carbon bond-forming reaction. researchgate.net

Sonogashira Coupling: Alkyl thianthrenium salts can be coupled with terminal alkynes using copper catalysis under mild photochemical conditions to form C(sp³)–C(sp) bonds. nih.gov

Kumada Coupling: The utility of alkyl thianthrenium reagents has also been shown in copper-catalyzed Kumada reactions. nih.gov

Functionalization of Alkenes and Allenes: Alkenyl and allenyl thianthrenium salts also participate in palladium-catalyzed cross-coupling reactions, enabling the formation of complex olefinic and allenic structures. nih.govacs.org

A significant advantage of this methodology is that the thianthrene byproduct can often be recovered and reused, adding to the sustainability of the process. researchgate.net

Thianthrenium salts are also valuable reagents in the rapidly expanding field of photoredox catalysis. The C–S bond in these salts can be activated by visible light, often in the presence of a photocatalyst, to generate reactive radical intermediates. This strategy has been used to transform functional groups that are typically less reactive. beilstein-journals.orgresearchgate.net

For instance, alcohols can be converted into alkyl thianthrenium salts. beilstein-journals.org Subsequent photoassisted activation generates alkyl radicals, which can then participate in a range of transformations, including copper-catalyzed cross-coupling with terminal alkynes (Sonogashira reaction) or reactions with N- and O-nucleophiles. nih.govresearchgate.net This photochemical approach provides a mild and powerful method for functionalizing C(sp³)–hybridized centers. nih.gov

A key innovation that underpins the utility of thianthrenium salts is the development of highly regioselective C-H thianthrenation reactions. beilstein-journals.orgresearchgate.net This process allows for the direct conversion of a C-H bond in an arene or olefin into a C-S bond, installing the thianthrenium group at a specific position. researchgate.netnih.gov The reaction often proceeds with exceptional site-selectivity, favoring the para position on substituted arenes without the need for a directing group. researchgate.netresearchgate.net For example, the thianthrenation of ethylbenzene (B125841) yields the para-substituted product with a para:ortho selectivity greater than 500:1. researchgate.net

This high regioselectivity is a significant advantage over other C-H functionalization methods like halogenation or borylation, which often produce mixtures of isomers. researchgate.net The reaction can also be applied to unactivated olefins, affording versatile alkenyl thianthrenium salts with high regio- and stereoselectivity. nih.gov This direct and selective installation of a versatile functional handle into simple hydrocarbon feedstocks represents a powerful tool for streamlining the synthesis of complex organic molecules. researchgate.net

Potential in Optoelectronic and Photonic Device Applications

The unique electronic structure of this compound, characterized by its electron-rich sulfur and oxygen atoms, has prompted investigations into its potential use in optoelectronic and photonic devices. Thianthrene derivatives, in general, have been explored for their utility in electronic applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their inherent conductivity and optical properties. ontosight.ai The methoxy groups at the 2, 3, 7, and 8 positions in this compound further enhance its electron-donating nature, a key characteristic for materials used in the active layers of such devices.

Harnessing Electron-Donating Properties for Charge Transport Materials

The primary appeal of this compound in the context of optoelectronics lies in its capacity to act as an electron donor, a fundamental requirement for hole transport materials (HTMs) in devices like perovskite solar cells and OLEDs. The efficiency of these devices relies on the effective transport of charge carriers (holes and electrons) from the active layer to the electrodes.

Seminal research into the redox properties of this compound provided quantitative insights into its electron-donating capabilities. cdnsciencepub.com Cyclic voltammetry studies revealed that the compound undergoes two successive one-electron oxidations, forming a stable radical cation (TMT) and a subsequently reactive dication (TMT). cdnsciencepub.com The initial oxidation to the radical cation is a crucial step for a material to function as a hole conductor.

| Compound | First Half-Wave Oxidation Potential (E1/2) | Second Half-Wave Oxidation Potential (E1/2) | Charge-Transfer Complex with TCNQ |

| This compound | +0.65 V (vs. Ag/AgCl) | +1.05 V (vs. Ag/AgCl) | Insulator |

| 2,3,7,8-Tetramethoxyselenanthrene | +0.73 V (vs. Ag/AgCl) | +1.15 V (vs. Ag/AgCl) | Insulator |

| Data sourced from Addison, A. W., Li, T. H., & Weiler, L. (1977). Redox properties of 2,3,7,8-tetramethoxyselenanthrene: a charge-transfer donor. Canadian Journal of Chemistry, 55(5), 766-773. cdnsciencepub.com |

Emerging Applications and Future Prospects in Materials Science

While concrete applications of this compound in commercial optoelectronic devices are yet to be realized, its unique properties continue to make it a compound of interest for materials science research. The stability of the thianthrene core, combined with the electron-donating methoxy substituents, presents opportunities for its incorporation into more complex molecular and polymeric structures. ontosight.ai

The future prospects for this compound in materials science likely lie in its use as a building block for novel functional materials. For instance, the incorporation of thianthrene derivatives into polymers can potentially enhance their electrical conductivity, thermal stability, and optical characteristics. ontosight.ai This could lead to the development of new materials for applications such as antistatic coatings, electrochromic devices, and advanced sensors.

Further research is needed to overcome the challenge observed with the insulating nature of its charge-transfer complex with TCNQ. cdnsciencepub.com This may involve designing new molecular architectures where the this compound unit is integrated in a way that facilitates efficient charge transport pathways. Exploring different acceptor molecules and device engineering strategies will be crucial in unlocking the full potential of this electron-rich compound. The development of synthetic methods to create soluble and processable polymers containing the this compound moiety will also be a key area of future research, paving the way for its broader application in advanced materials and chemical technologies.

Conclusion and Future Research Directions for 2,3,7,8 Tetramethoxythianthrene

Synthesis of Key Advancements in the Research of 2,3,7,8-Tetramethoxythianthrene (B14077652) and its Derivatives

Research specifically targeting this compound has unveiled its fascinating electronic characteristics. A pivotal study identified that this molecule can form a novel ground state triplet dication, a discovery that sets it apart from many other closed-shell organic molecules. acs.org This finding highlights the profound effect of the four electron-donating methoxy (B1213986) groups on the electronic structure of the thianthrene (B1682798) core, enabling unusual spin states upon oxidation. The same research also characterized its neutral photogenerated triplet state and its radical cation, providing fundamental insights into its behavior under electrochemical and photochemical stimuli. acs.org

These unique electronic properties suggest significant potential for this compound and its derivatives in several advanced applications. ontosight.ai In materials science, the stability of its radical cation and the accessibility of multiple redox states are highly desirable for developing organic conductors and materials for energy storage. ontosight.ai Its structure has been noted for potential use in polymers and other advanced materials to enhance thermal stability, conductivity, and optical characteristics. ontosight.ai Furthermore, in the realm of electronics, thianthrene derivatives are being explored for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the specific electronic tuning afforded by the tetramethoxy substitution pattern could be leveraged to achieve targeted performance metrics. ontosight.ai While still in early stages, the unique ability of the thianthrene scaffold to interact with biological molecules also opens avenues for its investigation in pharmaceutical design. ontosight.ai

Identification of Unresolved Challenges and Open Questions in Thianthrene Chemistry